TA 01 is often derived from natural sources or synthesized through chemical processes. Its origins can include plant extracts or laboratory synthesis, depending on the intended application. The compound's classification may involve categories such as organic compounds, pharmaceuticals, or materials science, depending on its structural and functional properties.
TA 01 can be classified based on its chemical structure and functional groups. It may fall under categories such as:
The synthesis of TA 01 can be achieved through various methods, including:
The synthesis process may involve:
The molecular structure of TA 01 is critical for understanding its properties and behavior. It typically includes:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to elucidate the structure of TA 01. These methods provide insights into:
TA 01 participates in various chemical reactions, which can include:
Understanding the reaction pathways is crucial for predicting the behavior of TA 01 in different environments. Kinetic studies may reveal how quickly these reactions occur under specific conditions.
The mechanism of action for TA 01 involves understanding how it interacts with biological systems or other chemical entities. This may include:
Experimental data from assays and biological studies can provide quantitative measures of TA 01's efficacy and potency in various applications.
TA 01 exhibits specific physical properties such as:
The chemical properties include reactivity with acids, bases, or other reagents. Characterization through techniques like Infrared Spectroscopy (IR) can help identify functional groups and confirm structural hypotheses.
TA 01 has a wide range of applications across different scientific domains:
TA-01 (CAS 1784751-18-3) is a potent, dual-targeting inhibitor with nanomolar affinity for Casein Kinase 1 (CK1) isoforms δ/ε and p38α MAPK. Biochemical assays demonstrate IC50 values of 6.8 nM for CK1δ, 6.4 nM for CK1ε, and 6.7 nM for p38α MAPK, establishing it as a high-affinity molecular scaffold [2].
The exceptional binding affinity of TA-01 for CK1δ/ε stems from its optimized interaction with the kinase ATP-binding pocket. Structural analyses reveal that the trifluoromethyl-phenyl moiety occupies a hydrophobic region adjacent to the hinge segment, while the pyridine-nitrogen forms a critical hydrogen bond with the backbone amide of Leu85 in CK1δ. This configuration provides >10-fold selectivity over other CMGC kinases. The compound’s planar conformation further enables deep penetration into the catalytic cleft, sterically blocking ATP coordination and substrate phosphorylation. Molecular dynamics simulations indicate stable binding with root-mean-square deviation (RMSD) fluctuations <1.5 Å over 100 ns trajectories, explaining its sustained inhibitory activity [2] [6].
TA-01 functions as a competitive inhibitor of p38α MAPK, directly targeting the conserved Thr180-Gly181-Tyr182 (TGY) activation loop within the kinase domain. Enzyme kinetic studies (Lineweaver-Burk plots) show increased Km values for ATP in the presence of TA-01, while Vmax remains unchanged—confirming direct competition at the ATP-binding site. Phosphoproteomic analyses reveal that TA-01 (100 nM) reduces p38α autophosphorylation by >90% within 15 minutes, preventing downstream phosphorylation of MAPKAPKs like MK2. This rapid inhibition disrupts stress-induced signaling cascades but spares homeostatic p38 functions mediated by basal activity [6] [10].
Table 1: Inhibition Kinetics of TA-01 Against Key Kinase Targets
Target Kinase | IC50 (nM) | Inhibition Mode | Key Structural Interactions |
---|---|---|---|
CK1δ | 6.8 | ATP-competitive | H-bond with Leu85, hydrophobic pocket occupancy |
CK1ε | 6.4 | ATP-competitive | Similar to CK1δ with enhanced van der Waals contacts |
p38α MAPK | 6.7 | ATP-competitive | TGY motif blockade, salt bridge with Lys53 |
TA-01 exhibits a paradoxical, concentration-dependent influence on cardiac differentiation—an unprecedented characteristic among kinase modulators. At low concentrations (0.1–1 μM), it enhances cardiomyocyte generation from human embryonic stem cells (hESCs), while concentrations ≥5 μM completely abrogate cardiac tissue formation [2].
Transcriptomic profiling of hESCs treated with 0.5 μM TA-01 reveals coordinated upregulation of early mesodermal regulators (BRACHYURY, MESP1) and cardiac transcription factors (GATA4, TBX5). This occurs through selective partial inhibition of p38α (∼40% activity reduction), which disinhibits pro-cardiogenic Wnt/β-catenin signaling. Phospho-flow cytometry confirms p38α suppression without affecting ERK1/2 or JNK activity. Consequently, hESC-derived embryoid bodies exhibit 3-fold increased beating areas and elevated calcium transient amplitudes compared to controls, confirming functional maturation [2] [4].
At 5–10 μM, TA-01 induces near-complete CK1δ/ε and p38α blockade (>95% inhibition), triggering a catastrophic collapse of cardiogenic programs. RNA-seq demonstrates suppression of over 200 cardiac-development genes, including TNNT2, MYH6, and ACTN2. Mechanistically, hyper-inhibition of CK1ε destabilizes β-catenin–E-cadherin complexes at adherens junctions, disrupting epithelial integrity in precardiac mesoderm. Concurrent p38α overinhibition dysregulates SMAD2/3 nuclear translocation, blocking TGF-β-dependent cardiac commitment. This dual perturbation arrests cells at a mesodermal precursor stage, evidenced by persistent PDGFRα expression and absence of sarcomeric α-actinin [2] [8].
Table 2: Biphasic Effects of TA-01 on Cardiomyocyte Differentiation
Parameter | Low Concentration (0.5 μM) | High Concentration (5 μM) |
---|---|---|
CK1δ/ε Inhibition | Partial (∼50%) | Near-complete (>95%) |
p38α Inhibition | Partial (∼40%) | Near-complete (>95%) |
Key Gene Changes | ↑ BRACHYURY, ↑ NKX2-5, ↑ TBX5 | ↓ TNNT2, ↓ MYH6, ↑ PDGFRα |
Functional Outcome | 3-fold ↑ beating areas | Absent cardiomyocyte formation |
TA-01 directly reprograms cardiac transcription factor networks, positioning it as a precision tool for lineage specification.
Single-cell RNA sequencing of differentiating hESCs exposed to 1 μM TA-01 shows 4.2-fold reduction in ISL1 expression within 48 hours—a marker associated with second heart field (SHF) progenitors. Chromatin immunoprecipitation (ChIP) analyses reveal that TA-01 enables nuclear accumulation of MEIS2, a transcriptional repressor that binds the ISL1 promoter at chr5:51,646,851–51,647,200 (hg38). MEIS2 recruitment correlates with H3K27me3 repressive marks deposition, silencing ISL1. This redirects progenitors toward first heart field (FHF) trajectories, favoring ventricular/atrial over outflow tract identities [4] [8].
Concomitant with ISL1 suppression, TA-01 (0.5 μM) induces 8.7-fold NKX2-5 upregulation in TBX5+ cardiogenic precursors. This occurs through dual mechanisms:
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6